molecular formula C12H21NO4 B8353650 Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate CAS No. 68401-49-0

Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate

Cat. No.: B8353650
CAS No.: 68401-49-0
M. Wt: 243.30 g/mol
InChI Key: HISPSGMYTQBCGS-UHFFFAOYSA-N
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Description

Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate is a β-ketoester derivative featuring an ethyl ester group at position 1, a hexyloxyimino substituent at position 2, and a ketone at position 2. This compound belongs to the oxobutanoate family, which is characterized by the presence of a reactive 3-oxobutanoate backbone.

Properties

CAS No.

68401-49-0

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-hexoxyimino-3-oxobutanoate

InChI

InChI=1S/C12H21NO4/c1-4-6-7-8-9-17-13-11(10(3)14)12(15)16-5-2/h4-9H2,1-3H3

InChI Key

HISPSGMYTQBCGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCON=C(C(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Effects

A. Ethyl 2-(methoxyimino)-3-oxobutanoate (CAS 60846-14-2)

  • Structure: Methoxyimino group replaces hexyloxyimino.
  • Properties : Higher polarity due to the shorter methoxy chain; soluble in polar organic solvents. Exhibits moderate stability under standard conditions .
  • Reactivity : Participates in nucleophilic additions and condensations, similar to the target compound. The smaller substituent may reduce steric hindrance in reactions .

B. Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate (CAS 289882-17-3)

  • Structure: Benzyloxyimino group introduces aromatic bulk.
  • Properties: Molar mass = 249.26 g/mol; classified as an irritant.

C. Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8)

  • Structure: Hydroxyimino group instead of alkoxyimino.
  • Properties: Higher hydrogen-bonding capacity due to the hydroxyl group, leading to lower solubility in nonpolar solvents. Prone to tautomerism (keto-hydrazo forms) .

D. Ethyl 2-methyl-3-oxobutanoate (CAS 609-14-3)

  • Structure: Lacks the imino group; methyl substituent at position 2.
  • Properties: Liquid at room temperature; primarily used as a synthetic intermediate for heterocycles. Reactivity focuses on enolate formation rather than imino-group-mediated reactions .

Physicochemical Properties

Compound Molar Mass (g/mol) Melting Point (°C) Solubility Profile Stability
Ethyl 2-[(hexyloxy)imino]-3-oxobutanoate* 273.34 Not reported Lipophilic (hexane, chloroform) Stable at RT
Ethyl 2-(methoxyimino)-3-oxobutanoate 187.17 Not reported Moderate (ethanol, acetone) Moderate
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate 249.26 Not reported Low in water; soluble in DMSO Hygroscopic
Ethyl 2-(hydroxyimino)-3-oxobutanoate 159.14 Not reported Polar solvents (MeOH, EtOH) Tautomer-sensitive

*Calculated based on molecular formula C₁₂H₂₁NO₄.

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